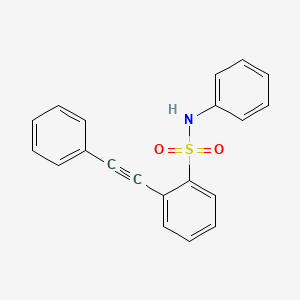
n-Phenyl-2-(phenylethynyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Phenyl-2-(phenylethynyl)benzenesulfonamide is an organic compound with the molecular formula C20H15NO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenyl-2-(phenylethynyl)benzenesulfonamide typically involves the reaction of 2-iodobenzenesulfonamide with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize byproducts, ensuring a high-purity final product .
Análisis De Reacciones Químicas
Types of Reactions
n-Phenyl-2-(phenylethynyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DMSO, microwave assistance.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: N-sulfonyl-2-aryloxoacetamides.
Reduction: Corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Varied products based on the nucleophile introduced.
Aplicaciones Científicas De Investigación
n-Phenyl-2-(phenylethynyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of N-heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of n-Phenyl-2-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A simpler analog with a single benzene ring attached to the sulfonamide group.
N-Phenylbenzenesulfonamide: Lacks the phenylethynyl group, resulting in different chemical properties and reactivity.
2-Phenylethynylbenzenesulfonamide: Similar structure but without the N-phenyl substitution.
Uniqueness
n-Phenyl-2-(phenylethynyl)benzenesulfonamide is unique due to the presence of both the phenylethynyl and N-phenyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
18963-39-8 |
|---|---|
Fórmula molecular |
C20H15NO2S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-phenyl-2-(2-phenylethynyl)benzenesulfonamide |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,21-19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14,21H |
Clave InChI |
FVTQIRKCWGXXGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


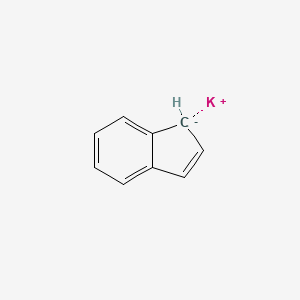
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
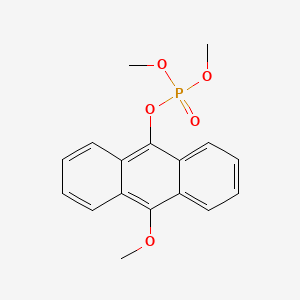
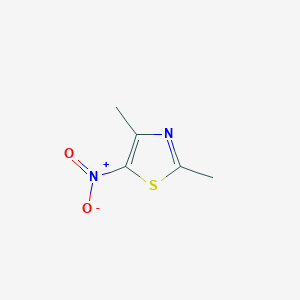
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

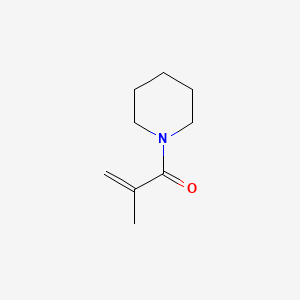
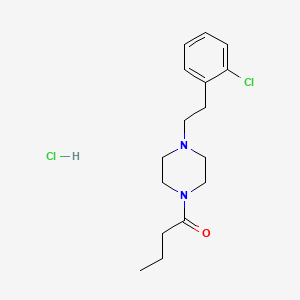
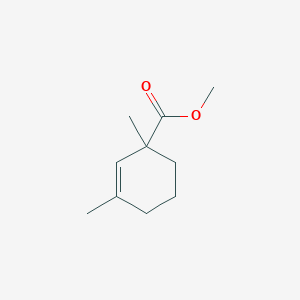
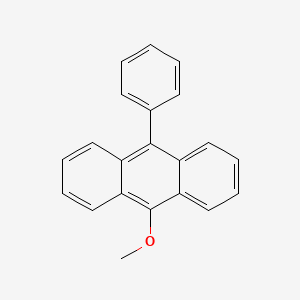

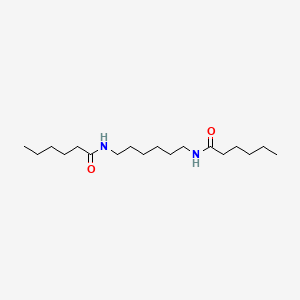
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
